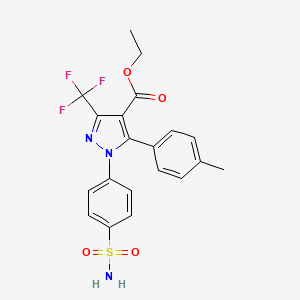
ethyl 1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-5-p-tolyl-1H-pyrazole-4-carboxylate
説明
Ethyl 1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-5-p-tolyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C20H18F3N3O4S and its molecular weight is 453.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-5-p-tolyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C17H12F3N3O4S
- Molecular Weight : 411.36 g/mol
- IUPAC Name : this compound
The compound features a pyrazole ring substituted with various functional groups, which contribute to its pharmacological properties.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that derivatives of pyrazole could induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. For example, compounds similar to this compound were shown to increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 in various cancer cell lines, leading to enhanced cell death rates compared to standard treatments like 5-Fluorouracil (5-FU) .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of inflammatory cytokines and may serve as potential therapeutic agents for treating inflammation-related disorders . The presence of the aminophenyl and sulfonamide groups enhances its ability to target inflammatory pathways.
Antimicrobial Activity
Pyrazole compounds have demonstrated antimicrobial properties against a range of pathogens. This includes activity against both bacterial and fungal strains, suggesting potential applications in treating infectious diseases . The unique structure of this compound may contribute to its effectiveness as an antimicrobial agent.
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. The introduction of the trifluoromethyl and aminosulfonyl groups is crucial for enhancing biological activity.
Mechanism Insights
The mechanism through which this compound exerts its biological effects is believed to involve:
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells, which prevents their proliferation .
- Apoptosis Induction : Triggering intrinsic apoptotic pathways via mitochondrial signaling .
Case Studies and Research Findings
Several studies have reported on the biological activity of pyrazole derivatives:
These findings suggest that this compound holds promise as a multi-functional therapeutic agent.
特性
IUPAC Name |
ethyl 5-(4-methylphenyl)-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4S/c1-3-30-19(27)16-17(13-6-4-12(2)5-7-13)26(25-18(16)20(21,22)23)14-8-10-15(11-9-14)31(24,28)29/h4-11H,3H2,1-2H3,(H2,24,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLICSYQVVQYYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















